Fmoc-D-His(Boc)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

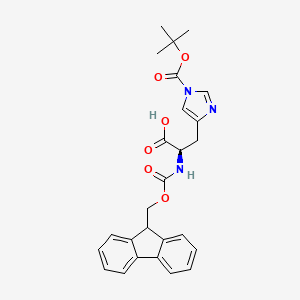

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHPMMZWDWMKPD-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Navigating the Challenges of Histidine Incorporation in Peptide Synthesis

An In-depth Technical Guide to Fmoc-D-His(Boc)-OH: Properties, Application, and Best Practices

Histidine is a proteogenic amino acid of profound biological significance, frequently found in the active sites of enzymes and contributing to the structure and function of a vast array of peptides and proteins. However, its incorporation during solid-phase peptide synthesis (SPPS) is notoriously challenging.[1][2] The primary obstacle is the high propensity for racemization at the α-carbon during the activation and coupling steps.[1][3][4] This loss of stereochemical integrity can drastically alter the biological activity of the final peptide, rendering it ineffective or even immunogenic.

This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-N(im)-tert-butyloxycarbonyl-D-histidine (Fmoc-D-His(Boc)-OH), a cornerstone reagent designed to overcome these challenges. We will explore its chemical properties, the mechanistic basis for its effectiveness, and provide field-proven protocols for its application. The dual-protection strategy, employing the base-labile Fmoc group for the α-amino function and the acid-labile Boc group for the imidazole side chain, offers an elegant and robust solution for the precise incorporation of D-histidine into synthetic peptides.[5] This derivative is particularly crucial for the synthesis of peptide analogs, peptidomimetics, and other molecules where the D-configuration is essential for therapeutic efficacy or stability.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of Fmoc-D-His(Boc)-OH is fundamental to its proper handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | [6] |

| Synonyms | Fmoc-D-His(1-Boc)-OH, N-Fmoc-N'-Boc-D-histidine | [6] |

| CAS Number | 159631-28-4 | [6][7][8][9] |

| Molecular Formula | C₂₆H₂₇N₃O₆ | [6][7][8][9] |

| Molecular Weight | 477.5 g/mol | [6][7][8][9] |

| Appearance | White to off-white crystalline powder | [5][7][8] |

| Purity (HPLC) | Typically ≥98.0%; high purity grades ≥99.0% | [5][7][10] |

| Solubility | Soluble in common SPPS solvents such as DMF, DMSO, and NMP | [5] |

| Storage | 2-8°C, tightly sealed in a cool, dry, well-ventilated place, protected from moisture and light | [5][11] |

The Chemistry of Protection: Suppressing Racemization

The success of Fmoc-D-His(Boc)-OH lies in its intelligent chemical design, which directly addresses the root cause of histidine racemization.

The Mechanism of Histidine Racemization

During the carboxyl group activation required for peptide bond formation, the α-proton of the histidine residue becomes acidic. The lone pair of electrons on the unprotected π-nitrogen (Nπ) of the imidazole ring is sufficiently basic to abstract this proton.[3][4] This intramolecular reaction leads to the formation of a planar, achiral enolate intermediate.[3] Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers and a loss of stereochemical purity.[3][4] This side reaction is exacerbated by prolonged activation times and elevated temperatures.[3]

Caption: Mechanism of histidine racemization during peptide coupling.

The Dual Role of Orthogonal Protecting Groups

Fmoc-D-His(Boc)-OH employs an orthogonal protection strategy that is central to modern Fmoc-SPPS.

-

Nα-Fmoc Group : The fluorenylmethyloxycarbonyl group serves as the temporary protector of the α-amino group.[5] It is stable to the acidic conditions of side-chain deprotection but is readily and quantitatively cleaved by a secondary amine base, typically a solution of 20% piperidine in DMF, to allow for stepwise peptide chain elongation.[12][13]

-

N(im)-Boc Group : The tert-butyloxycarbonyl group is the key to preventing racemization. By protecting the imidazole nitrogen, it withdraws electron density and sterically hinders the nitrogen's ability to act as an intramolecular base.[5][12] This effectively suppresses the abstraction of the α-proton, preserving the stereochemical integrity of the D-histidine residue.[5] The Boc group is stable to the basic conditions used for Fmoc removal but is cleanly cleaved during the final step of peptide synthesis with strong acid, typically trifluoroacetic acid (TFA).[5]

This orthogonality ensures that the protecting groups can be removed selectively at the appropriate stages of the synthesis without interfering with each other.

Superior Performance Profile

Experimental data consistently shows that Fmoc-His(Boc)-OH provides superior protection against racemization compared to other common derivatives, such as Fmoc-His(Trt)-OH. This advantage is particularly pronounced at the elevated temperatures often used in microwave-assisted SPPS, where Boc-protection can reduce D-isomer formation to less than 1%, compared to over 16% with Trt-protection under similar heated conditions.[1][14] Furthermore, Fmoc-His(Boc)-OH exhibits excellent stability in solution, remaining colorless and pure in DMF for extended periods, making it highly suitable for use in automated peptide synthesizers.[14]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-D-His(Boc)-OH into a growing peptide chain follows the standard workflow of Fmoc-SPPS. The process involves the iterative deprotection of the N-terminal Fmoc group followed by the coupling of the next protected amino acid.

Caption: General workflow for incorporating Fmoc-D-His(Boc)-OH in SPPS.

Detailed Experimental Protocol: Manual Coupling

This protocol outlines a standard procedure for coupling Fmoc-D-His(Boc)-OH onto a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-D-His(Boc)-OH

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a DIC/Oxyma Pure combination.[1]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvent: Dichloromethane (DCM)

-

Kaiser test kit

Methodology:

-

Resin Swelling: If starting with dry resin, swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes in a suitable reaction vessel.[4]

-

Nα-Fmoc Deprotection (if necessary):

-

Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.[4]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine (beads will turn dark blue).[4]

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-D-His(Boc)-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent like HBTU (2.9-4.5 equivalents) in DMF.[4]

-

Add DIPEA (6-10 equivalents) to the amino acid solution to begin the activation. Allow the solution to pre-activate for 1-2 minutes.[4] Causality: Pre-activation ensures the formation of the active ester species before its addition to the resin, promoting efficient coupling. However, prolonged activation of histidine can increase racemization risk, hence the short duration.[4]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[4]

-

-

Monitoring and Washing:

-

Perform a Kaiser test to monitor the reaction's completion. A negative result (yellow/colorless beads) indicates that all free amines have been coupled.[4]

-

Once complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

Final Cleavage and Side-Chain Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups, including the Boc group on the D-histidine, are removed simultaneously.

-

Procedure: The dried peptide-resin is treated with a cleavage cocktail, typically containing a high concentration of TFA.

-

Standard Cleavage Cocktail: A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Role of Scavengers: Water and TIS act as scavengers to quench reactive carbocations generated during the cleavage of the Boc and other protecting groups, preventing re-attachment to sensitive residues like tryptophan or methionine.

Storage, Stability, and Safety

Storage and Handling: Fmoc-D-His(Boc)-OH is a stable powder but should be stored in a tightly sealed container at 2-8°C to protect it from moisture and light.[5][11] When preparing solutions for automated synthesis, it is best practice to use them promptly, although its superior solution stability provides a wider window of use compared to other histidine derivatives.[14]

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.[15] Avoid contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety and disposal information.

Conclusion

Fmoc-D-His(Boc)-OH is an indispensable tool for the modern peptide chemist. Its rationally designed dual-protection scheme provides an effective and reliable method for suppressing the racemization that has long plagued histidine incorporation. The superior stability, high performance even under thermally demanding conditions, and compatibility with standard SPPS protocols make it the preferred choice for synthesizing high-purity, D-histidine-containing peptides. For researchers and drug development professionals, the use of this reagent is a critical strategy for ensuring the stereochemical integrity and, ultimately, the biological function of the target molecule.

References

- A Technical Guide to the Storage and Stability of Fmoc-His(Boc)-OH Solutions. Benchchem.

- Application Notes and Protocols for Coupling Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis. Benchchem.

- Fmoc-D-His(Boc)-OH | C26H27N3O6 | CID 56777028. PubChem, NIH.

- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation.

- OH vs. Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis. Benchchem.

- The Chemistry Behind Fmoc-His(Boc)-OH·CHA: A Key Reagent for SPPS. (Source not specified).

- An In-depth Technical Guide to Fmoc-His(Boc)-OH: Chemical Structure, Synthesis, and Application. Benchchem.

- Fmoc-D-His(Boc)-OH. CymitQuimica.

- Introduction: The Challenge of Incorporating Histidine. Benchchem.

- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. AWS.

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Fmoc-D-His(Boc)-OH. CsBioChina.

- Fmoc-d-his(boc)-oh. MySkinRecipes.

- Fmoc-D-His(Boc)-OH. Advanced ChemTech.

- Fmoc-His(Boc)-OH. CEM Corporation.

- Fmoc-D-His(Boc)-OH [159631-28-4]. Aapptec Peptides.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Fmoc-D-Trp(Boc)-OH SDS, 163619-04-3 Safety Data Sheets. Echemi.

- Fmoc-D-His(Boc)-OH. Bachem Products.

- Methods for Removing the Fmoc Group. Springer Nature Experiments.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc-D-His(Boc)-OH | C26H27N3O6 | CID 56777028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fmoc-D-His(Boc)-OH | CymitQuimica [cymitquimica.com]

- 8. Fmoc-D-His(Boc)-OH - CsBioChina [csbiochina.com]

- 9. peptide.com [peptide.com]

- 10. Fmoc-His(Boc)-OH [cem.com]

- 11. Fmoc-d-his(boc)-oh [myskinrecipes.com]

- 12. nbinno.com [nbinno.com]

- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. echemi.com [echemi.com]

The Boc Protecting Group on the Histidine Side Chain: A Technical Guide for Researchers

Introduction: The Unique Challenge of Histidine in Peptide Synthesis

Histidine is a crucial amino acid in the design and synthesis of therapeutic peptides and other complex organic molecules. Its imidazole side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, a property vital for the biological function of many peptides and proteins. However, this same reactivity presents a significant challenge during chemical synthesis.[1] The nucleophilic nature of the imidazole ring can lead to undesirable side reactions, most notably racemization, which can compromise the purity, structure, and biological activity of the final product.[1][2][3][4]

To mitigate these issues, the imidazole side chain must be "protected" during synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. This in-depth guide provides a comprehensive overview of the function of the Boc protecting group on the histidine side chain, detailing its mechanism, application, and the rationale behind its use in modern synthetic chemistry.

The Core Function: How Boc Protects the Histidine Side Chain

The primary function of the Boc group on the histidine side chain is to prevent unwanted side reactions by temporarily masking the reactive imidazole nitrogen. This is achieved by introducing the bulky and electron-withdrawing Boc group onto one of the imidazole nitrogens, typically the tau (τ) nitrogen, to create Nτ-Boc-histidine.[5]

Minimizing Racemization

The most critical role of the Boc protecting group on the histidine side chain is the suppression of racemization.[1][6] Racemization, the conversion of the L-amino acid to a mixture of L- and D-isomers, is a major concern during peptide synthesis, particularly during the activation of the carboxylic acid for coupling. The unprotected imidazole ring of histidine can act as an intramolecular base, abstracting the α-proton and leading to the formation of an achiral enolate intermediate.[4][7] This intermediate can then be protonated from either face, resulting in a loss of stereochemical integrity.

The Boc group on the imidazole nitrogen effectively mitigates this by:

-

Steric Hindrance: The bulky tert-butyl group physically obstructs the imidazole nitrogen from accessing the α-proton.[1]

-

Electronic Effects: The electron-withdrawing nature of the carbonyl group in the Boc protector reduces the basicity of the imidazole nitrogen, making it less likely to abstract the α-proton.[1]

The effectiveness of Boc protection in reducing racemization is well-documented. For instance, in one study, the use of Fmoc-His(Boc)-OH in peptide synthesis at 50°C for 10 minutes resulted in only 0.18% of the D-isomer, whereas the use of Fmoc-His(Trt)-OH under the same conditions led to 6.8% of the D-isomer.[6][7] Even at a higher temperature of 90°C, Fmoc-His(Boc)-OH maintained low epimerization levels (0.81%) compared to over 16% with Fmoc-His(Trt)-OH.[6][7]

Preventing Side-Chain Acylation

While less common than racemization, the unprotected imidazole side chain can also react with activated carboxylic acids during coupling steps, leading to the formation of acyl-imidazole intermediates.[8] Although these intermediates are often reactive and the acyl group can be removed in subsequent steps, this side reaction can consume valuable reagents and potentially lead to byproducts.[8] The Boc group on the imidazole nitrogen prevents this side reaction.

Boc Protection Strategy: Key Considerations

The use of Boc-protected histidine is typically part of a broader "Boc-based" solid-phase peptide synthesis (SPPS) strategy. In this approach, the α-amino group of the amino acids is also protected with a Boc group.[6]

Orthogonality

A key principle in protecting group strategy is "orthogonality," which means that different protecting groups can be removed under distinct conditions without affecting each other.[9] In Boc-based SPPS, both the α-amino Boc group and the side-chain Boc group on histidine are acid-labile.[5][6] This means they are removed simultaneously during the deprotection steps using a strong acid like trifluoroacetic acid (TFA).[5][6] This "non-orthogonal" approach simplifies the deprotection process.[6]

However, for more complex syntheses requiring selective deprotection of the side chain while the α-amino group remains protected, an orthogonal strategy is necessary. In such cases, a different protecting group for the α-amino group, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, would be used in conjunction with the acid-labile Boc group on the histidine side chain.[][]

Boc-His(Boc)-OH vs. Other Protected Histidines

Several protecting groups are available for the histidine side chain, each with its own advantages and disadvantages. The choice of protecting group depends on the specific synthetic strategy and the desired properties of the final peptide.

| Histidine Derivative | Side-Chain Protecting Group | Key Features |

| Boc-His(Boc)-OH | tert-butyloxycarbonyl (Boc) | Excellent at suppressing racemization; both Boc groups removed simultaneously with strong acid.[1][6] |

| Boc-His(Trt)-OH | Trityl (Trt) | Acid-labile Trt group offers good protection but is more prone to racemization than Boc.[6][12][13] |

| Boc-His(Tos)-OH | Tosyl (Tos) | Stable protecting group, but its removal can sometimes lead to side reactions. |

| Boc-His(Dnp)-OH | 2,4-dinitrophenyl (Dnp) | Very stable group, useful for preparing larger peptides, but requires specific deprotection conditions. |

Data from a comparative study on a model peptide synthesized using Fmoc-SPPS highlights the superior performance of the Boc side-chain protection in minimizing racemization: [1]

| Histidine Derivative | Crude Purity (%) | Overall Yield (%) | Racemization (D-isomer, %) |

| Fmoc-His(Trt)-OH | 75 | 60 | 5.8 |

| Fmoc-His(Boc)-OH | 85 | 70 | 1.5 |

| Fmoc-His(Mmt)-OH | 80 | 65 | 3.2 |

| Fmoc-His(π-Mbom)-OH | 88 | 72 | <1 |

Experimental Protocol: Deprotection of Boc-His(Boc)-OH in SPPS

The following is a generalized protocol for the deprotection of both the Nα-Boc and Nτ-Boc groups from a histidine residue on a solid support during Boc-based SPPS.

Materials and Reagents

-

Peptide-resin with N-terminal Boc-His(Boc)-OH

-

Trifluoroacetic acid (TFA), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIEA), peptide synthesis grade

-

Scavengers (e.g., dithiothreitol (DTE), thioanisole, triisopropylsilane (TIS)) if other sensitive amino acids are present[5]

Step-by-Step Methodology

-

Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in the SPPS reaction vessel.[5] Drain the DCM.

-

Deprotection: Add a solution of 50% TFA in DCM to the resin. If the peptide sequence contains tryptophan, cysteine, or methionine residues, it is highly recommended to add a scavenger such as 0.5% DTE to the deprotection solution to prevent side reactions.[5]

-

Agitation: Agitate the mixture for 20-30 minutes at room temperature.[5]

-

Washing: Drain the TFA solution. Wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (2 times), and then DCM again (3-5 times) to remove residual acid and byproducts.[5]

-

Neutralization: To deprotonate the newly formed N-terminal ammonium salt to a free amine for the subsequent coupling step, a neutralization step is required. Add a solution of 10% DIEA in DCM to the resin. Agitate for 2 minutes and drain. Repeat the neutralization step one more time.[5]

-

Final Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.[5]

Monitoring the Deprotection

-

Kaiser Test (Ninhydrin Test): This qualitative test can be used after the neutralization step to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.[5]

-

HPLC and Mass Spectrometry: For a more quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide can be analyzed by HPLC and mass spectrometry to confirm the complete removal of both Boc groups.[5]

Workflow Diagram

Caption: General workflow for the deprotection of Boc-His(Boc)-OH in SPPS.

Applications in Drug Development

The ability to efficiently and reliably incorporate histidine into peptides without racemization is crucial for the development of many peptide-based therapeutics. Histidine-rich peptides are of significant interest for various applications, including:

-

Affinity Tags (His-tags): Used for the purification of recombinant proteins.

-

Drug Delivery: As agents that facilitate endosomal escape.

-

Bioactive Molecules: Including antimicrobial and cell-penetrating peptides.

The use of Boc-protected histidine has been instrumental in the synthesis of numerous bioactive peptides, such as Luteinizing Hormone-Releasing Hormone (LHRH) and Angiotensin II.[1] The high purity and stereochemical integrity afforded by this protection strategy are essential for ensuring the desired biological activity and minimizing potential off-target effects of these therapeutic agents.

Conclusion

The Boc protecting group plays a vital role in modern peptide synthesis, particularly in the incorporation of the challenging amino acid histidine. Its primary function is to prevent unwanted side reactions, most importantly racemization, by sterically and electronically shielding the reactive imidazole side chain. The use of Boc-His(Boc)-OH, especially within a Boc-based SPPS strategy, offers a streamlined and effective method for synthesizing high-purity, stereochemically defined histidine-containing peptides. For researchers, scientists, and drug development professionals, a thorough understanding of the function and application of the Boc protecting group on the histidine side chain is essential for the successful design and synthesis of novel peptide-based therapeutics and research tools.

Logical Relationship Diagram

Caption: Logical relationship between the challenges of histidine synthesis and the solution provided by the Boc protecting group.

References

-

Understanding Boc-His(Trt)-OH: A Key Protected Histidine Derivative for Peptide Synthesis. Papide. Available at: [Link]

- Amino Acid Derivatives for Peptide Synthesis.

-

The Art of Protection: How Boc-N'-trityl-L-histidine Enhances Peptide Synthesis Yields. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. Available at: [Link]

- Histidine protection. Google Patents.

-

BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]

-

Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. Available at: [Link]

-

Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

-

An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Available at: [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

-

Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis Through A Minimal - Protection/Green Chemistry Strategy. Scribd. Available at: [Link]

-

Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link]

-

Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. Available at: [Link]

-

The Crucial Role of Boc-Protected Histidine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Supplementary information. The Royal Society of Chemistry. Available at: [Link]

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]

-

Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. NIH. Available at: [Link]

-

A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to Fmoc-D-His(Boc)-OH: A Strategic Reagent for High-Purity Peptide Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). We will explore the core attributes of Fmoc-D-His(Boc)-OH, focusing on its chemical properties, the mechanistic solution it provides to the persistent challenge of histidine racemization, and its practical application in synthesizing high-purity peptides.

Introduction: The Critical Role of Protected Amino Acids in SPPS

In the intricate process of building peptides, the precise assembly of amino acids is paramount. This requires the strategic use of protecting groups to prevent unwanted side reactions. For histidine, an amino acid whose unique imidazole side chain is crucial for the biological function of many peptides, this protection is particularly challenging. Fmoc-D-His(Boc)-OH is a highly specialized derivative of D-histidine designed for use in Fmoc-based SPPS. Its dual-protection scheme not only facilitates peptide chain elongation but also critically preserves the stereochemical integrity of the histidine residue, ensuring the synthesis of enantiomerically pure target peptides.

Physicochemical Properties of Fmoc-D-His(Boc)-OH

A thorough understanding of a reagent's properties is fundamental to its successful application. The key physicochemical data for Fmoc-D-His(Boc)-OH are summarized below.

| Property | Value | Source(s) |

| CAS Number | 159631-28-4 | [1][2][3][4] |

| Molecular Formula | C₂₆H₂₇N₃O₆ | [1][2][3][5] |

| Molecular Weight | ~477.5 g/mol | [1][2][5] |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | [2] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | Typically ≥95-99% | [1][6] |

| Storage | 2-8°C, dry and dark conditions recommended | [1][7][8] |

Note: A common variant is the cyclohexylamine (CHA) salt (CAS No: 210755-31-0), which may require an extraction step before use.[9][10][11] This guide focuses on the free acid form.

The Mechanistic Challenge: Histidine Racemization

Histidine is notoriously susceptible to racemization (or epimerization) during the coupling step of SPPS.[12] This loss of stereochemical integrity is a significant concern, as even minor amounts of the incorrect isomer can drastically alter a peptide's biological activity and immunogenicity.[12][13]

Causality of Racemization: The issue stems from the basicity of the imidazole side chain. During the activation of the carboxyl group (to form an active ester for coupling), the lone pair of electrons on the imidazole's Nπ nitrogen can act as an intramolecular base.[11][12][14] This facilitates the abstraction of the acidic proton from the α-carbon, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both L- and D-isomers and compromising the enantiomeric purity of the final peptide.[11][13] This side reaction is exacerbated by prolonged activation times or the elevated temperatures often required to overcome aggregation in complex peptide sequences.[12][14]

Caption: Mechanism of Histidine Racemization during Peptide Synthesis.

The Fmoc-D-His(Boc)-OH Solution: A Dual-Protection Strategy

Fmoc-D-His(Boc)-OH provides an elegant solution to this problem. Its design is centered on mitigating the basicity of the imidazole ring.

-

α-Amino Protection: The standard, base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection and stepwise elongation of the peptide chain.[13]

-

Side-Chain Protection: The acid-labile tert-butoxycarbonyl (Boc) group is attached to one of the imidazole nitrogens.[14] The electron-withdrawing nature of the Boc group significantly reduces the electron density and basicity of the imidazole ring.[14] This deactivation of the internal base is the key to its efficacy. By diminishing the ring's ability to abstract the α-proton, the formation of the achiral enolate intermediate is suppressed, thus preserving the stereochemistry of the amino acid even under forcing coupling conditions.[6][14]

Comparative Advantage: This approach is markedly superior to traditional methods using Fmoc-D-His(Trt)-OH. While the bulky trityl (Trt) group can prevent side-chain acylation, it offers only minimal suppression of racemization.[11][14] Studies have shown that under elevated temperatures (e.g., 90°C), coupling with Fmoc-His(Trt)-OH can lead to over 16% epimerization, whereas Fmoc-His(Boc)-OH keeps this side reaction below 1%.[11]

Experimental Protocol: Standard Coupling Cycle in Fmoc-SPPS

This protocol outlines a self-validating workflow for the incorporation of Fmoc-D-His(Boc)-OH into a growing peptide chain on a solid support. The success of each step can be verified using standard monitoring techniques like the ninhydrin (Kaiser) test.

Materials:

-

Peptide-resin with a free N-terminal amine (1 equivalent)

-

Fmoc-D-His(Boc)-OH (3-5 equivalents)

-

Coupling Activator: e.g., HBTU, HATU (3-5 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

Workflow:

-

Resin Preparation (Swelling):

-

Place the peptide-resin in a suitable reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes. This ensures that all reactive sites within the resin beads are accessible.

-

Drain the DMF.

-

-

Fmoc-Group Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes. The Fmoc group is cleaved by the secondary amine, piperidine, revealing the free N-terminal amine for the next coupling step.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

-

Washing:

-

Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

-

A final wash with DCM and then DMF can be performed.

-

Validation: A positive ninhydrin test (deep blue color) confirms the presence of the free primary amine.

-

-

Coupling of Fmoc-D-His(Boc)-OH:

-

In a separate vessel, dissolve Fmoc-D-His(Boc)-OH and the coupling activator (e.g., HBTU) in a minimal amount of DMF.

-

Add DIPEA to this solution and pre-activate for 1-2 minutes. DIPEA acts as a non-nucleophilic base, facilitating the formation of the activated ester of the amino acid.

-

Add the activated amino acid solution to the washed, deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction time can be extended or temperature increased for difficult couplings, with minimal risk of racemization thanks to the Boc protection.[6][7]

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 cycles) to remove excess reagents and byproducts.[7]

-

Validation: A negative ninhydrin test (yellow/no color change) indicates successful and complete coupling.

-

-

Chain Elongation:

-

The cycle of deprotection (Step 2) and coupling (Step 4) is repeated for each subsequent amino acid in the desired peptide sequence.

-

Caption: General Workflow for Incorporating Fmoc-D-His(Boc)-OH in SPPS.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the Boc on histidine and others like tBu, Trt on other residues) must be removed. This is typically achieved in a single step using a strong acid cocktail.[7]

-

Procedure: The peptide-resin is treated with a cleavage cocktail, most commonly containing Trifluoroacetic Acid (TFA) as the primary cleavage agent.

-

Scavengers: The cocktail must also include "scavengers" (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)) to quench the reactive carbocations generated during the cleavage of acid-labile groups like Boc, preventing re-attachment to sensitive residues like tryptophan or methionine.

Conclusion

Fmoc-D-His(Boc)-OH is an indispensable reagent for the modern peptide chemist. Its rationally designed dual-protection strategy directly addresses and solves the critical issue of histidine racemization during SPPS. By deactivating the imidazole side chain, it ensures the stereochemical integrity of the incorporated residue, leading to higher purity and yield of the final peptide product.[7] The stability and compatibility of Fmoc-D-His(Boc)-OH with standard protocols make it a reliable and cost-effective choice for the synthesis of complex, histidine-containing peptides destined for research, diagnostics, and therapeutic development.[8][14]

References

-

Fmoc-d-his(boc)-oh cha - Data Sheet. United States Biological.

-

Fmoc-D-His(Boc)-OH. CsBioChina.

-

FMOC-D-HIS(BOC)-OH. ChemicalBook.

-

An In-depth Technical Guide to Fmoc-His(Boc)-OH: Chemical Structure, Synthesis, and Application. Benchchem.

-

Fmoc-D-His(Boc)-OH | C26H27N3O6. PubChem, National Institutes of Health.

-

Fmoc-D-His(Boc)-OH. Advanced ChemTech.

-

210755-31-0|Fmoc-D-His(Boc)-OH.CHA. BLDpharm.

-

Fmoc-D-His(Boc)-OH [159631-28-4]. Aapptec Peptides.

-

Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation.

-

Application Notes and Protocols: The Strategic Use of Fmoc-His(Boc)-OH in the Synthesis of Complex and Long Peptides. Benchchem.

-

Fmoc-His(Boc)-OH. CEM Corporation.

-

The Chemistry Behind Fmoc-His(Boc)-OH·CHA: A Key Reagent for SPPS. Iris Biotech.

-

Fmoc-d-his(boc)-oh. MySkinRecipes.

-

Synthesis and Application of Fmoc-His(3-Bum)-OH. European Peptide Society.

-

Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Amazon Web Services.

Sources

- 1. Fmoc-D-His(Boc)-OH - CsBioChina [csbiochina.com]

- 2. Fmoc-D-His(Boc)-OH | C26H27N3O6 | CID 56777028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. peptide.com [peptide.com]

- 5. FMOC-D-HIS(BOC)-OH [chemicalbook.com]

- 6. Fmoc-His(Boc)-OH [cem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc-d-his(boc)-oh [myskinrecipes.com]

- 9. usbio.net [usbio.net]

- 10. 210755-31-0|Fmoc-D-His(Boc)-OH.CHA|BLD Pharm [bldpharm.com]

- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 12. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Fmoc-D-His(Boc)-OH for Advanced Peptide Synthesis

Introduction: The Critical Role of Histidine and the Solubility Challenge

In the landscape of drug development and biochemical research, the precise chemical synthesis of peptides is a cornerstone technology. Within the repertoire of amino acids, histidine presents a unique and formidable challenge. Its imidazole side chain, crucial for the biological function of countless peptides, is notoriously susceptible to racemization during the activation step of solid-phase peptide synthesis (SPPS). This loss of stereochemical integrity can drastically alter or eliminate the therapeutic efficacy of a synthetic peptide.

Fmoc-D-His(Boc)-OH has emerged as a superior building block for incorporating D-histidine, offering a robust solution to the racemization problem.[1][2] Its dual-protection strategy—the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the imidazole nitrogen—effectively suppresses this side reaction, even at the elevated temperatures used in modern microwave-assisted SPPS.[3][4]

However, the successful incorporation of this derivative is fundamentally dependent on a seemingly simple yet critical parameter: its solubility. Inadequate dissolution in the reaction solvent can lead to incomplete coupling, the formation of deletion sequences, and significant challenges in the final purification.[5][6] This guide provides an in-depth analysis of the solubility of Fmoc-D-His(Boc)-OH in N,N-Dimethylformamide (DMF) and other common SPPS solvents, offering field-proven insights and detailed protocols to empower researchers in achieving high-yield, high-purity peptide synthesis.

The Molecular Architecture: Unpacking the Determinants of Solubility

The solubility of Fmoc-D-His(Boc)-OH is not a simple metric but a complex interplay of its distinct structural motifs with the surrounding solvent molecules. Understanding these interactions at a molecular level is paramount to predicting and manipulating its behavior in solution.

-

The Fmoc Group: This large, aromatic, and planar moiety is the primary driver of aggregation. Through π-π stacking interactions, Fmoc groups on adjacent molecules can form non-covalent oligomers, significantly reducing their effective solvation and leading to poor solubility.[6][7]

-

The Boc Group: As a bulky and hydrophobic protecting group, the Boc moiety on the imidazole side chain sterically hinders some aggregation pathways but also decreases the molecule's overall polarity, influencing its affinity for different organic solvents.[8]

-

The Histidine Core: The inherent polarity of the amino acid backbone and the imidazole ring contributes to the molecule's overall physicochemical profile, requiring a solvent capable of engaging in favorable dipole-dipole interactions.

Caption: Key molecular features of Fmoc-D-His(Boc)-OH and their influence on solubility.

Solubility Profile in Standard SPPS Solvents

The choice of solvent is a critical experimental parameter that directly impacts reaction efficiency. While a universal solvent for all peptide sequences remains elusive, a few polar aprotic solvents have become the industry standard.[9] The solubility of Fmoc-D-His(Boc)-OH in these key solvents is summarized below.

| Solvent | Abbreviation | General Solubility | Key Considerations & Causality |

| N,N-Dimethylformamide | DMF | Soluble | The most common solvent for SPPS.[10] Fmoc-D-His(Boc)-OH is readily soluble at standard concentrations (0.2-0.5 M), but may require agitation or gentle warming to fully dissolve, overcoming the initial energy barrier for disrupting intermolecular aggregation.[1][11] Over time, DMF can degrade to dimethylamine, which can prematurely deprotect the Fmoc group.[10] |

| N-Methyl-2-pyrrolidone | NMP | Soluble | Possesses a higher solvating power for hydrophobic sequences compared to DMF and can be more effective at preventing on-resin aggregation.[7][12] It is an excellent alternative to DMF, though some studies suggest Fmoc-amino acids may have slightly lower long-term stability in NMP.[10] |

| Dimethyl Sulfoxide | DMSO | Highly Soluble | A powerful, highly polar solvent capable of disrupting the π-π stacking of Fmoc groups.[7] While not always used as the primary SPPS solvent, it is an invaluable co-solvent to enhance the solubility of difficult-to-dissolve reagents.[7] One supplier reports a solubility of up to 200 mg/mL for the L-isomer with sonication.[13] |

| Dichloromethane | DCM | Sparingly Soluble | Primarily used in Boc-based SPPS. Its lower polarity is generally insufficient to effectively solvate the polar peptide backbone, and it is rarely used in Fmoc chemistry due to its reactivity with the deprotection reagent, piperidine.[10] |

A Practical Workflow for Dissolution and Handling

Achieving a clear, homogenous solution of Fmoc-D-His(Boc)-OH is the first step toward a successful coupling reaction. The following workflow outlines a systematic approach, incorporating troubleshooting steps based on an understanding of the underlying chemical principles.

Caption: Decision workflow for dissolving Fmoc-D-His(Boc)-OH.

Causality Behind the Workflow:

-

Mechanical Agitation (Vortexing): This initial step provides kinetic energy to promote solvent-solute interactions and break apart loosely associated particles.

-

Thermal Intervention (Gentle Warming): Increasing the temperature enhances the kinetic energy of the solvent molecules, allowing them to more effectively penetrate and disrupt the intermolecular forces (especially π-π stacking) that hold the solute molecules together.[7]

-

Sonication: The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, which acts as a powerful mechanical force to break down aggregates and accelerate dissolution.[6]

-

Solvent System Modification (Adding DMSO): If the primary solvent (DMF) lacks sufficient solvating power, introducing a small amount of a stronger solvent like DMSO can significantly alter the properties of the solvent mixture, improving its ability to dissolve the protected amino acid.[7]

Protocol: Quantitative Determination of Solubility

For researchers developing novel solvent systems or requiring precise solubility data, the following protocol provides a reliable method for quantitative determination. This self-validating approach ensures trustworthy and reproducible results.

Objective: To determine the saturation solubility of Fmoc-D-His(Boc)-OH in a given organic solvent at a specified temperature.

Materials:

-

Fmoc-D-His(Boc)-OH (high purity)

-

Solvent of interest (e.g., DMF, NMP, or a novel solvent)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Thermostatic shaker or incubator

-

Vortex mixer

-

Centrifuge capable of holding the vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated micropipettes and volumetric flasks

Methodology:

-

Preparation of a Calibration Curve: a. Prepare a stock solution of Fmoc-D-His(Boc)-OH of known concentration (e.g., 10 mg/mL) in the chosen solvent. b. Create a series of five serial dilutions from the stock solution to cover the expected solubility range. c. Inject a known volume of each standard onto the HPLC and record the peak area at a suitable wavelength (typically ~265 nm for the Fmoc group). d. Plot peak area versus concentration and perform a linear regression to generate a calibration curve.

-

Preparation of Saturated Solutions: a. Add an excess amount of solid Fmoc-D-His(Boc)-OH to a tared 2 mL vial (e.g., add ~50-100 mg to 1 mL of solvent). The key is to ensure undissolved solid remains at equilibrium. b. Record the exact mass of the added solid and volume of the solvent. c. Tightly cap the vial to prevent solvent evaporation. d. Prepare at least three replicate vials for statistical validity.

-

Equilibration: a. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). b. Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure the solution reaches equilibrium. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Separation of Undissolved Solid: a. After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved solid. b. Crucially, do not disturb the solid pellet. Carefully extract a known volume of the clear supernatant from the top of the vial.

-

Analysis and Calculation: a. Dilute the extracted supernatant with the solvent to a concentration that falls within the range of your calibration curve. b. Inject the diluted sample into the HPLC and determine the peak area. c. Using the equation from the calibration curve, calculate the concentration of the diluted sample. d. Multiply this concentration by the dilution factor to determine the concentration of the original supernatant. This value is the saturation solubility of Fmoc-D-His(Boc)-OH in that solvent at that temperature (expressed in mg/mL or M).

Conclusion

Fmoc-D-His(Boc)-OH is an indispensable tool for the synthesis of high-purity, stereochemically defined histidine-containing peptides. While its molecular structure presents inherent solubility challenges, these can be reliably overcome through a systematic and informed approach to solvent selection and dissolution techniques. By understanding the interplay between the molecule's functional groups and the solvent's properties, researchers can move beyond simple trial-and-error and implement rational strategies. The application of gentle heat, sonication, or the use of co-solvents like DMSO are powerful, field-proven methods to ensure complete dissolution. For advanced applications, the quantitative protocol provided herein allows for the precise characterization of solubility, enabling the optimization of existing methods and the development of novel, green solvent systems for the future of peptide synthesis.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56777028, Fmoc-D-His(Boc)-OH. Retrieved from [Link]

-

Kuroda, H., Chen, Y. N., Kimura, T., & Sakakibara, S. (1992). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. International Journal of Peptide and Protein Research, 40(3-4), 294-299. (Note: Abstract available, URL points to general PubMed entry) [Link]

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Significance of Fmoc-His(Boc)-OH·CHA in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure: Solubility of Fmoc protected amino acids used in Project C. From "Evaluation of greener solvents for solid-phase peptide synthesis". Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Fmoc-d-his(boc)-oh. Retrieved from [Link]

-

AAPPTec. (n.d.). Fmoc-D-His(Boc)-OH [159631-28-4]. Retrieved from [Link]

-

Jad, Y. E., et al. (2021). Replacing DMF in solid-phase peptide synthesis: Varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 23(9). (Note: Link points to ResearchGate entry for the article) [Link]

-

CEM Corporation. (n.d.). Fmoc-His(Boc)-OH. Retrieved from [Link]

-

ResearchGate. (n.d.). Table: Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. From "PolarClean as a Green Solvent for Solid-Phase Peptide Synthesis". Retrieved from [Link]

-

AAPPTec. (n.d.). Fmoc-His(Boc)-OH [81379-52-4]. Retrieved from [Link]

Sources

- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc-His(Boc)-OH [cem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. biotage.com [biotage.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Mechanism of Histidine Racemization in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical integrity of peptides is paramount to their biological function and therapeutic efficacy. During Solid-Phase Peptide Synthesis (SPPS), certain amino acids are particularly susceptible to racemization, the process of converting a chiral center into a mixture of enantiomers. Histidine stands out as one of the most problematic residues in this regard. This guide provides a comprehensive exploration of the mechanisms underlying histidine racemization in SPPS. We will delve into the core chemical pathways, critically analyze the factors that exacerbate this deleterious side reaction, and present a detailed overview of state-of-the-art strategies for its prevention and suppression. This document is intended to serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development, offering both theoretical understanding and practical solutions to ensure the synthesis of chirally pure peptides.

The Challenge of Histidine: A Stereochemical Achilles' Heel in SPPS

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide manufacturing, enabling the efficient and automated assembly of complex peptide chains.[1] The methodology relies on the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[1][2] While highly effective, SPPS is not without its challenges, one of the most persistent being the maintenance of stereochemical purity.

Histidine, with its unique imidazole side chain, presents a significant hurdle in this respect.[1][3][4] The incorporation of histidine residues into a peptide sequence is often accompanied by a notable degree of racemization, leading to the formation of diastereomeric impurities that can be difficult to separate from the target peptide.[5] These impurities can have profound, and often detrimental, effects on the peptide's three-dimensional structure, biological activity, and immunogenicity, compromising its therapeutic potential.[1][6]

The Core Mechanism: Unraveling the Pathway to Racemization

The propensity of histidine to racemize during SPPS is primarily attributed to the catalytic role of its imidazole side chain.[7][8][9] The key mechanistic steps are as follows:

-

Carboxyl Group Activation: The first step in peptide bond formation is the activation of the carboxyl group of the incoming amino acid. This is typically achieved using a coupling reagent, which converts the carboxylic acid into a more reactive species, such as an active ester or an acylisourea derivative.[10]

-

Intramolecular Base Catalysis: The unprotected π-nitrogen of the histidine's imidazole ring acts as an internal base.[3][6][8] This nitrogen atom can abstract the acidic α-proton from the activated carboxyl group.[6][9]

-

Formation of a Planar Intermediate: The abstraction of the α-proton leads to the formation of a planar enolate or carbanion intermediate.[6][9] The planarity of this intermediate results in the loss of the original stereochemical information at the α-carbon.

-

Non-Stereoselective Reprotonation: The planar intermediate can then be reprotonated from either face with nearly equal probability. This non-stereoselective reprotonation results in a mixture of both the L- and D-isomers of the histidine residue, leading to racemization.[4][9]

An alternative, though less predominant, mechanism involves the formation of an oxazolone intermediate, particularly with highly activating coupling reagents.[10] However, for histidine, the intramolecular base-catalyzed direct α-proton abstraction is the major pathway.[4]

Visualizing the Mechanism

The following diagram illustrates the intramolecular base-catalyzed racemization of an activated histidine residue.

Caption: Intramolecular base-catalyzed racemization of activated histidine.

Factors Influencing Histidine Racemization

Several factors during the SPPS process can significantly impact the extent of histidine racemization. A thorough understanding of these is crucial for developing effective suppression strategies.

Side-Chain Protection

The choice of protecting group for the imidazole side chain is the most critical factor in controlling histidine racemization.[9]

-

Unprotected Imidazole: Synthesizing peptides with an unprotected histidine side chain is highly prone to racemization due to the readily available π-nitrogen for intramolecular catalysis.[9]

-

τ-Nitrogen Protection (e.g., Trityl - Trt): The most commonly used protecting group, trityl (Trt), is attached to the τ-nitrogen (N-tau). While it prevents side-chain acylation, it offers minimal protection against racemization as the catalytic π-nitrogen remains unprotected.[1][6]

-

π-Nitrogen Protection: Protecting the π-nitrogen (N-pi) is the most effective strategy to suppress racemization.[3][11] By blocking the internal base, this approach directly inhibits the initial proton abstraction step.

Coupling Reagents and Additives

The choice of coupling reagent and the use of additives play a pivotal role in the degree of racemization.

-

Carbodiimides (e.g., DCC, DIC): Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can lead to significant racemization, especially when used without additives.[10][12]

-

Uronium/Aminium Reagents (e.g., HBTU, HATU): Reagents like HBTU and HATU are generally efficient but can still cause racemization, particularly with prolonged pre-activation times.[12]

-

Phosphonium Reagents (e.g., PyBOP, DEPBT): While effective, some phosphonium reagents can also promote racemization. However, DEPBT is noted for its remarkable resistance to racemization and is a good choice for coupling Fmoc-His(Trt)-OH.[10]

-

Racemization-Suppressing Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial for minimizing racemization.[9][10][11] These additives react with the activated amino acid to form active esters that are less prone to racemization.

Reaction Conditions

The physical parameters of the coupling reaction also have a significant influence.

-

Temperature: Elevated temperatures, often employed in microwave-assisted SPPS, can accelerate the rate of racemization.[6][13] Lowering the coupling temperature for histidine and cysteine residues is a common strategy to mitigate this.[13]

-

Pre-activation Time: Prolonged pre-activation of the amino acid before its addition to the resin can increase the extent of racemization.[3][5] An in situ activation approach, where the coupling reagent is added directly to the resin-bound peptide and the protected amino acid, can be beneficial.[5]

-

Base: The choice and amount of base used during coupling can influence racemization.[9] Weakly basic tertiary amines like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over stronger, more nucleophilic bases.[9][10]

Strategies for the Prevention and Suppression of Histidine Racemization

Based on the understanding of the underlying mechanisms and influencing factors, several robust strategies have been developed to minimize histidine racemization during SPPS.

Strategic Side-Chain Protection

The most effective approach is the use of a protecting group on the π-nitrogen of the imidazole ring.[3][11]

| Protecting Group | Position | Efficacy in Suppressing Racemization | Key Considerations |

| Trityl (Trt) | τ-Nitrogen | Low | Standard, cost-effective, but highly prone to racemization.[6] |

| Boc (t-butyloxycarbonyl) | π-Nitrogen | High | Significantly reduces racemization, especially in microwave-assisted SPPS.[6] Acid-labile, which may limit its use in certain orthogonal protection schemes.[6] |

| MBom (4-methoxybenzyloxymethyl) | π-Nitrogen | Very High | Excellent suppression of racemization.[3][6] Cleavage can release formaldehyde, which may react with other residues if not properly scavenged.[6] |

| Bum (t-butoxymethyl) | π-Nitrogen | High | Effective at preventing racemization.[3][6] Deprotection can be sluggish.[6] |

Optimized Coupling Protocols

Careful selection of coupling reagents and conditions is paramount.

Experimental Protocol: Minimal Racemization Coupling of Fmoc-His(Trt)-OH

This protocol outlines a standard procedure for incorporating Fmoc-His(Trt)-OH while minimizing racemization.

Materials:

-

Fmoc-His(Trt)-OH

-

Resin-bound peptide with a free N-terminal amine

-

Coupling reagent: DIC (N,N'-diisopropylcarbodiimide)

-

Additive: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate)

-

Solvent: DMF (N,N-dimethylformamide)

-

Base: DIPEA (N,N-diisopropylethylamine) - use judiciously

-

Washing solvents: DMF, DCM (dichloromethane)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Amino Acid and Additive Dissolution: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 equivalents) and Oxyma (3-5 equivalents) in a minimal amount of DMF.

-

Coupling Reagent Addition: Add DIC (3-5 equivalents) to the amino acid/additive solution.

-

In Situ Activation and Coupling: Immediately add the activation mixture to the swollen peptide-resin.

-

Reaction Monitoring: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

-

Washing: After the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Proceed to the next SPPS cycle.

Workflow for Minimizing Histidine Racemization

The following diagram outlines a decision-making workflow for incorporating histidine residues in SPPS.

Caption: Decision workflow for histidine incorporation in SPPS.

Analytical Methods for Detecting Histidine Racemization

The accurate detection and quantification of racemization are essential for process optimization and quality control.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method for separating and quantifying diastereomeric peptides resulting from racemization.[14]

-

Gas Chromatography (GC) on a Chiral Stationary Phase: After hydrolysis of the peptide, the resulting amino acids can be derivatized and analyzed by GC to determine the enantiomeric ratio of histidine.[15]

-

Mass Spectrometry (MS): While MS cannot directly distinguish between enantiomers, it can be used in conjunction with other techniques, such as enzymatic digestion, to identify diastereomeric peptides.[16]

-

Marfey's Method: This involves derivatizing the amino acid hydrolysate with a chiral reagent (Marfey's reagent) and then separating the resulting diastereomers by HPLC.[16]

Conclusion and Future Perspectives

Histidine racemization remains a significant challenge in Solid-Phase Peptide Synthesis. However, a deep understanding of the underlying intramolecular base-catalyzed mechanism has led to the development of effective mitigation strategies. The judicious selection of π-nitrogen protecting groups, optimized coupling protocols utilizing appropriate reagents and additives, and careful control of reaction conditions are all critical for ensuring the stereochemical integrity of histidine-containing peptides.

Future research in this area will likely focus on the development of novel, cost-effective, and highly efficient π-nitrogen protecting groups with improved cleavage characteristics. Additionally, the exploration of new coupling reagents and additives that inherently suppress racemization will continue to be an active area of investigation. As the demand for complex and highly pure therapeutic peptides grows, the ability to control and minimize racemization during SPPS will become increasingly vital for the successful translation of these molecules from the laboratory to the clinic.

References

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). CordenPharma. Retrieved from [Link]

-

Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. Retrieved from [Link]

-

Coin, I., Katritzky, A. R., & Freidinger, R. M. (2017). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 23(7-8), 498-511. Retrieved from [Link]

-

Vasu, D., & Suresh, C. H. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(11), 3123. Retrieved from [Link]

-

Li, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5432. Retrieved from [Link]

-

Rahn, W., Eckstein, H., & König, W. A. (1976). [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(9), 1223-1227. Retrieved from [Link]

-

Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]

-

Hojo, K., et al. (2014). Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides. Amino Acids, 46(8), 1945-1953. Retrieved from [Link]

-

Chen, Y. T., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2135-2146. Retrieved from [Link]

-

Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014). High-efficiency solid phase peptide synthesis (HE-SPPS). Organic Letters, 16(3), 940-943. Retrieved from [Link]

-

A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Apeptide. Retrieved from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Aapptec. Retrieved from [Link]

-

SYNTHESIS NOTES. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Albericio, F., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. Retrieved from [Link]

-

Wenschuh, H., et al. (2007). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 61(4), 194-199. Retrieved from [Link]

-

N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Fields, G. B., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. In: Crabb, J.W. (eds) Techniques in Protein Chemistry VIII. Academic Press. Retrieved from [Link]

-

Study of the impact of histidine configuration and position on analytical separation of tripeptides. (2025). PubMed. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. Study of the impact of histidine configuration and position on analytical separation of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Strategic Incorporation of D-Amino Acids in Therapeutic Peptide Design: An In-depth Technical Guide

Abstract

The therapeutic potential of peptides is often hindered by their inherent susceptibility to proteolytic degradation and potential immunogenicity. A powerful strategy to overcome these limitations is the incorporation of non-proteinogenic D-amino acids. This guide provides a comprehensive technical overview of the rationale, strategies, and methodologies for utilizing D-amino acids in the design of robust and effective peptide therapeutics. We will delve into the profound impact of D-amino acid substitution on peptide stability, receptor interaction, and immunogenicity. Detailed experimental protocols for the synthesis, purification, and characterization of D-amino acid-containing peptides are provided, alongside a critical analysis of their enhanced pharmacological properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of D-amino acids in their therapeutic peptide discovery and development programs.

The Chirality Paradigm: L- vs. D-Amino Acids

In nature, the protein synthesis machinery almost exclusively utilizes L-amino acids. This homochirality dictates the three-dimensional structure and function of proteins and peptides. Proteolytic enzymes, which are themselves chiral entities composed of L-amino acids, have evolved to specifically recognize and cleave peptide bonds flanked by L-residues. D-amino acids, being the mirror images (enantiomers) of their L-counterparts, introduce a stereochemical perturbation that is not readily accommodated by the active sites of these enzymes. This fundamental principle is the cornerstone of utilizing D-amino acids to enhance peptide stability.[1][2]

Caption: Enantiomeric relationship between L-Alanine and D-Alanine.

Enhancing Proteolytic Stability: The Primary Directive

The most significant advantage of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation.[2] This enhanced stability translates to a longer in vivo half-life, a critical parameter for therapeutic efficacy.

Mechanism of Protease Resistance

Proteases exhibit a high degree of stereospecificity, meaning their catalytic activity is dependent on the specific three-dimensional arrangement of the substrate.[2][3] The active site of a protease is exquisitely shaped to bind and cleave peptide sequences composed of L-amino acids. The presence of a D-amino acid disrupts this precise molecular recognition, sterically hindering the peptide from fitting correctly into the enzyme's active site.[2] This "misfit" prevents the catalytic residues of the protease from efficiently hydrolyzing the peptide bond.

Caption: D-amino acids sterically hinder binding to protease active sites.

Quantitative Impact on Peptide Half-Life

The substitution of even a single L-amino acid with its D-enantiomer can lead to a substantial increase in the peptide's half-life in biological fluids. The extent of this stabilization is dependent on the position of the substitution and the specific protease specificities.

| Peptide | Enantiomeric Form | Half-life in Human Serum | Reference |

| Carnosine | L-Carnosine | < 5 minutes | [4] |

| Carnosine | D-Carnosine | Significantly longer (similar pharmacokinetics in mice) | [5][6][7][8] |

| Vasopressin | L-Arginine Vasopressin | 10-35 minutes | [9][10][11][12][13] |

| Desmopressin (analog) | D-Arginine at position 8 | ~3 hours | [9] |

Modulating Biological Activity and Receptor Binding

While enhancing stability is a primary goal, the introduction of D-amino acids can also modulate the biological activity of a peptide. This can manifest as either a decrease, an increase, or a complete change in receptor binding and subsequent signaling. The outcome is highly dependent on the specific residue being substituted and its role in the peptide's bioactive conformation.

Mitigating Immunogenicity: A Key Advantage

A significant hurdle in the development of peptide therapeutics is their potential to elicit an immune response. D-amino acid-containing peptides are generally considered to be poorly immunogenic.[14] This is primarily due to their inability to be properly processed and presented by antigen-presenting cells (APCs).

The MHC-II Presentation Pathway and the Role of Proteases

The immunogenicity of exogenous peptides is largely mediated by their presentation on Major Histocompatibility Complex class II (MHC-II) molecules on the surface of APCs to CD4+ helper T cells.[15][16][17][18] This process involves the endocytosis of the peptide, its proteolytic degradation into smaller fragments within the endosome, and the loading of these fragments onto MHC-II molecules.[15][16][17][18] The proteases within the endosomal compartment, such as cathepsins, are, like other proteases, stereospecific for L-amino acids.[3][19][20]

How D-Amino Acids Evade the Immune System

The resistance of D-peptides to proteolysis means they are not efficiently broken down into the smaller peptide fragments required for loading onto MHC-II molecules.[2] Consequently, they are not effectively presented to T helper cells, and a robust adaptive immune response is not initiated.

Caption: D-peptides evade MHC-II presentation and subsequent T-cell activation.

Experimental Workflows for D-Amino Acid Peptide Development

Synthesis of D-Amino Acid-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for synthesizing peptides containing D-amino acids.[21][22] The process is analogous to the synthesis of L-peptides, with the key difference being the use of Fmoc- or Boc-protected D-amino acid building blocks.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid (L or D) to the resin using a coupling agent (e.g., HBTU/DIPEA).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF (typically 20%).[21][23][24]

-

D-Amino Acid Coupling: Dissolve the desired Fmoc-D-amino acid and a coupling agent in DMF and add it to the resin. Allow the reaction to proceed to completion. Monitoring the coupling reaction with a ninhydrin test is recommended.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, using the appropriate L- or D-amino acid building blocks.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA).[21]

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.[25][26][27]

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of D-amino acid peptides.

Discovery of Novel D-Peptide Ligands: Mirror-Image Phage Display

A powerful technique for discovering novel D-peptide ligands against a biological target is mirror-image phage display. This method cleverly circumvents the biological limitation of ribosome-based synthesis of D-peptides.

-

Target Synthesis: Chemically synthesize the target protein or a key binding domain in its D-enantiomeric form.

-

Library Screening: Screen a standard L-peptide phage display library against the immobilized D-target protein.

-

Selection and Amplification: Elute the binding phages, amplify them in E. coli, and perform subsequent rounds of selection to enrich for high-affinity binders.

-

Sequence Identification: Sequence the DNA of the enriched L-peptide-displaying phages to identify the binding L-peptide sequences.

-

D-Peptide Synthesis: Synthesize the D-enantiomer of the identified L-peptide sequence. Due to the principles of chiral symmetry, this D-peptide will bind to the natural L-form of the target protein.

Characterization of D-Amino Acid-Containing Peptides

A thorough characterization of synthetic D-amino acid-containing peptides is crucial to ensure their quality and to understand their structure-activity relationships.

-

Purity and Identity Confirmation (HPLC-MS):

-

Structural Analysis (NMR Spectroscopy):

-

2D NMR (COSY, TOCSY, NOESY): Determine the three-dimensional structure of the peptide in solution. This is critical to understand how D-amino acid incorporation affects the peptide's conformation.

-

-

Stability Assessment (In Vitro Serum/Plasma Stability Assay):

-